Levoglucosan-d1
Description
Chemical Identity and Structural Characteristics
This compound (C₆H₁₀O₅ with one deuterium atom substitution) is a bicyclic monosaccharide derivative formed through the pyrolysis of cellulose. Its structure consists of a 1,6-anhydro-β-D-glucopyranose backbone with a deuterium atom replacing hydrogen at the C-5 position, as evidenced by its IUPAC name: (1R,2S,3S,4R,5R)-5-deuterio-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The deuterium substitution induces a measurable mass shift (+1 Da) while maintaining the compound's stereochemical integrity, a feature confirmed through comparative NMR studies.
Table 1: Comparative Molecular Properties of Levoglucosan and this compound
| Property | Levoglucosan | This compound |
|---|---|---|
| Molecular Formula | C₆H₁₀O₅ | C₆H₉DO₅ |
| Molecular Weight (g/mol) | 162.14 | 163.15 |
| Boiling Point (°C) | 383.8 ± 42.0 | Not reported |
| Melting Point (°C) | 182-184 | Not characterized |
| SMILES | O[C@H]1C@@HC@H[C@@H]2O[C@@H]12 | [2H][C@]12C@@HO |
The isotopic label creates distinct spectral signatures in both mass spectrometry and nuclear magnetic resonance spectroscopy, enabling unambiguous identification in mixed samples.
Historical Context of Deuterated Anhydrosugar Research
The development of deuterated carbohydrates originated from mid-20th century efforts to study metabolic pathways through isotopic tracing. Early work focused on simple deuterated monosaccharides, but the complexity of anhydrosugar derivatives like levoglucosan presented unique synthetic challenges. A breakthrough came with optimized deuteration methods using sodium ethoxide (NaOEt) in deuterated ethanol (EtOD), which enabled selective hydrogen-deuterium exchange at specific carbon positions without racemization.
Recent advancements in asymmetric deuteration techniques, such as those employing chiral auxiliaries or enzymatic catalysis, have improved the stereochemical purity of deuterated anhydrosugars. These methods address the historical limitation of random deuteration patterns that complicated structural analysis in early studies.
Role in Contemporary Analytical Chemistry
This compound serves as an essential internal standard for quantifying biomass burning aerosols in environmental samples. Its deuterated structure provides three key analytical advantages:
- Isotopic Differentiation : Mass spectrometry distinguishes the +1 Da shift from non-deuterated levoglucosan, even in complex organic matrices.
- Matrix Effect Compensation : Co-eluting compounds affect deuterated and non-deuterated forms equally, enabling accurate calibration.
- Stability Tracking : The deuterium label remains stable under typical extraction conditions (aqueous solutions, pH 4-9), validating its use in long-term environmental studies.
Table 2: Performance Metrics for this compound in Analytical Methods
| Method | LOD (ng/m³) | LOQ (ng/m³) | RSD (%) |
|---|---|---|---|
| LC-ESI-MS/MS | 2 | 7 | 5-10 |
| GC-MS | 5 | 17 | 3-5 |
The compound's aqueous solubility (162 mg/mL at 25°C) facilitates extraction from environmental samples without organic solvents, aligning with green chemistry principles. Current research employs this compound as a tracer in atmospheric particle transport models and as a stable-isotope probe for cellulose degradation studies in biorefineries.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5R)-5-deuterio-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i6D |
InChI Key |
TWNIBLMWSKIRAT-GRWJHUPGSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H]([C@H]([C@@H]([C@H](O1)CO2)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Copper-Based Catalytic Systems
The catalytic pyrolysis of deuterated cellulose represents the most direct route to levoglucosan-d1. A Chinese patent (CN102020722A) outlines a method where cellulose powder is mixed with copper catalyst (mass ratio 5:1–1:5) and pyrolyzed at 280–450°C under anaerobic conditions for ≤20 seconds. Key findings include:
Magnetic Solid Acid-Base Amphoteric Catalysts
A 2023 Australian patent (AU2023201416A1) introduces a Zn@Fe-CT catalyst for low-temperature pyrolysis:
- Synthesis : Zinc oxide chelated with ferric sulfate forms a magnetic catalyst recovered via permanent magnets.
- Conditions : 200–600°C, rapid pyrolysis (residence time <1 second).
- Yield : 77.6% this compound at 375°C, a 24.4% increase over noncatalytic methods.
- Advantage : Catalyst recyclability (>10 cycles without activity loss).
Plasma Pretreatment-Enhanced Pyrolysis
Nonthermal plasma (NTP) pretreatment modifies cellulose structure to favor this compound formation. A 2020 study demonstrated:
- Process : Cellulose exposed to dielectric barrier discharge plasma (air/argon, 10–60 seconds) before pyrolysis.
- Mechanism : Plasma generates free radicals via homolytic glycosidic bond cleavage, bypassing high-energy barriers.
- Results :
| Plasma Type | Pyrolysis Temp (°C) | Yield (%) |
|---|---|---|
| None | 450 | 58.2 |
| Argon | 375 | 78.6 |
| Air | 400 | 72.1 |
Post-Synthesis Deuteration Techniques
Deuterium Exchange in Heavy Water
The nucleoside deuteration method (Pd/C, D₂O, 160°C) was adapted for levoglucosan:
Sodium Borodeuteride Reduction
Deuterated reducing agents selectively label hydroxyl groups:
- Example : Reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with NaBD₄ yields 3-[²H₁]-D-allose.
- Efficiency : >90% isotopic incorporation at C-3.
High-Temperature/High-Pressure Deuteration
The US patent US5733984A describes subcritical D₂O treatment:
- Conditions : 250–350°C, 5–25 MPa, 1–6 hours.
- Yield : 85–92% deuteration for alicyclic compounds; applicable to levoglucosan derivatives.
- Advantage : Avoids expensive deuterated reagents; scalable for industrial use.
Comparative Analysis of Methods
Reaction Mechanisms and Kinetics
Pyrolysis Pathways
Chemical Reactions Analysis
Types of Reactions
Levoglucosan-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form levoglucosenone and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different sugar alcohols.
Substitution: Substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Levoglucosenone, 5-hydroxymethylfurfural.
Reduction: Sugar alcohols like sorbitol.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Levoglucosan-d1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic processes involving carbohydrates.
Medicine: Used in the synthesis of pharmaceuticals and as a diagnostic tool in metabolic studies.
Mechanism of Action
Levoglucosan-d1 exerts its effects primarily through its role as a metabolic tracer. The deuterium atom in this compound allows researchers to track the compound through various biochemical pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of carbohydrates .
Comparison with Similar Compounds
Structural Analogues
a. Levoglucosan (C₆H₁₀O₅)
- Structure: 1,6-Anhydro-β-D-glucopyranose with five stereocenters .
- Molecular Weight : 162.14 g/mol .
- Applications : Biomass burning tracer, chiral building block in organic synthesis.
b. 1,6-Anhydro-α-D-glucopyranose
- Structural Difference: Anomeric configuration (α vs. β) alters ring conformation and reactivity.
- Stability : Less stable than the β-form due to steric hindrance in the α-configuration.
c. D-Gluconic Acid δ-Lactone (C₆H₁₀O₆)
Isotopic Analogues
a. Glucose-d1 (C₆H₁₁D¹O₆)
- Isotopic Position : Deuteration typically at the C2 or C6 position in glucose.
- Utility : Used in metabolic tracing, contrasting with Levoglucosan-d1’s role in pyrolysis studies.
b. Deuterated Cellulose Derivatives
- Synthesis : Deuterated cellulose precursors enable controlled pyrolysis to generate deuterated anhydrosugars like this compound.
Physicochemical Properties and Functional Contrasts
Table 1: Comparative Properties of this compound and Related Compounds
*Inferred from isotopic substitution principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
